2,2',3,3',4-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4-Pentachlorodiphenyl ether is a member of the polychlorinated diphenyl ethers family, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence. The molecular formula of 2,2’,3,3’,4-Pentachlorodiphenyl ether is C12H5Cl5O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and reaction time to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a controlled environment to ensure consistent product quality. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,4-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as sodium methoxide and potassium hydroxide.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,2’,3,3’,4-Pentachlorodiphenyl ether.
Reduction: Partially dechlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicological impacts.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications for human health.
Industry: Used in the development of flame retardants and other industrial applications.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4-Pentachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can modulate the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxicological effects, including disruption of endocrine functions and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,2’,3,3’,4-Pentachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers, such as:
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
- 2,3,3’,4’,5-Pentachlorodiphenyl ether
- 2,3,4,4’,5-Pentachlorodiphenyl ether
These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in 2,2’,3,3’,4-Pentachlorodiphenyl ether contributes to its specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
160282-10-0 |
---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,3-trichloro-4-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H |
InChI-Schlüssel |
ABRDPORILGADAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.